This compound is derived from cyclohexene, a cyclic alkene, through a series of synthetic modifications that introduce the carboxylic acid and cyano functional groups. The structural formula can be represented as , with the International Chemical Identifier (InChI) being InChI=1S/C8H9NO2/c9-7-3-1-2-4-8(7)5(10)6(11)12/h1-4,5H,6H2,(H,10,11) .
The synthesis of 6-Cyanocyclohex-3-ene-1-carboxylic acid can be achieved through multiple steps involving common reagents and conditions. A notable synthetic route includes:
The molecular structure of 6-Cyanocyclohex-3-ene-1-carboxylic acid features:
6-Cyanocyclohex-3-ene-1-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 6-Cyanocyclohex-3-ene-1-carboxylic acid primarily revolves around its reactivity due to the carboxylic acid and cyano groups:
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), confirming its structure and purity .
6-Cyanocyclohex-3-ene-1-carboxylic acid has several potential applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: